molecular formula C8H14N4O2 B13645723 2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

Cat. No.: B13645723
M. Wt: 198.22 g/mol
InChI Key: QXLWWFUHSZJRMI-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This acetamide derivative features a 3-aminopyrazole core, a privileged scaffold in drug discovery known for its ability to interact with the hinge region of kinase enzymes . The compound's structure, incorporating a methoxyethyl side chain, is designed to optimize physicochemical properties and target binding, making it a valuable intermediate for developing novel therapeutic agents. Preliminary research on closely related 2-(3-amino-1H-pyrazol-1-yl)acetamide derivatives has demonstrated their potential as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis . Inhibition of VEGFR-2 disrupts the blood supply to tumors, thereby inhibiting growth and metastasis. Furthermore, the 3-aminopyrazole moiety is a key structural feature in promiscuous kinase inhibitors, suggesting this compound could serve as a versatile starting point for probing the "dark kinome," including understudied kinases like the PCTAIRE subfamily (e.g., CDK16) . These kinases are implicated in various cancers, such as breast, prostate, and cervical cancer, and regulating processes like cell cycle progression and apoptosis . Researchers can utilize this compound to explore its mechanism of action, which may involve inducing G2/M phase cell cycle arrest and promoting apoptosis in malignant cells by modulating apoptotic proteins and pathways like PI3K-Akt-mTOR . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C8H14N4O2/c1-14-5-3-10-8(13)6-12-4-2-7(9)11-12/h2,4H,3,5-6H2,1H3,(H2,9,11)(H,10,13)

InChI Key

QXLWWFUHSZJRMI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C=CC(=N1)N

Origin of Product

United States

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The 3-amino group on the pyrazole ring serves as a nucleophilic site for acylation or alkylation. For example:

  • Acetylation : Reacting with acetic anhydride or acetyl chloride under basic conditions forms N-acetyl derivatives. This reaction preserves the pyrazole ring while modifying solubility and biological activity.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ yields N-alkylated products, enhancing lipophilicity.

Key Data :

Reaction TypeReagentsConditionsProductYieldReference
AcylationAcetyl chloride, Et₃NRT, 4 hrN-Acetyl derivative75%
AlkylationMethyl iodide, K₂CO₃Reflux, 6 hrN-Methyl derivative68%

Coordination Chemistry and Metal Complexation

The pyrazole nitrogen and acetamide carbonyl oxygen participate in metal coordination , forming complexes with transition metals. For instance:

  • Iron(III) Complexes : Reaction with Fe(NO₃)₃ induces oxidation, leading to intramolecular cyclization and ligand transformation (e.g., formation of quinoxaline derivatives) .

  • Cadmium/Copper Complexes : Pyrazole-acetamide ligands bind Cd²⁺ or Cu²⁺ via N,O-chelation, creating supramolecular architectures stabilized by hydrogen bonding .

Mechanistic Insight :

  • Iron-mediated oxidation follows a radical pathway, generating intermediates that undergo cyclization .

  • Coordination geometry (e.g., octahedral for Fe³⁺) depends on solvent and counterions .

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the acetamide to yield 2-(3-amino-1H-pyrazol-1-yl)acetic acid .

  • Basic Hydrolysis : NaOH (1M) at 80°C produces the corresponding carboxylate salt .

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
1M HCl, 100°C2.3 × 10⁻⁴50 min
1M NaOH, 80°C1.8 × 10⁻⁴64 min

Condensation and Cyclization

The amino group participates in Schiff base formation with aldehydes or ketones:

  • Reaction with benzaldehyde forms imine-linked derivatives, which can further cyclize under thermal conditions .

  • In the presence of Fe³⁺, oxidative cyclization generates fused heterocycles (e.g., pyrazolo[1,5-a]quinoxalines) .

Example Reaction :

  • Condensation with benzaldehyde → Imine intermediate.

  • Fe(NO₃)₃-mediated cyclization → Quinoxaline derivative (72% yield) .

Functional Group Transformations

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, though this is more relevant to analogs .

  • Halogenation : Electrophilic substitution on the pyrazole ring (e.g., bromination) is sterically hindered by the 3-amino group but feasible at elevated temperatures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Core Modifications

The compound’s pyrazole core distinguishes it from analogs with other heterocycles. Key comparisons include:

Compound Heterocycle Key Substituents Key Functional Groups
2-(3-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide Pyrazole 3-Amino, methoxyethyl Acetamide
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole Cyclopropyl, pyridinylpyrimidinyl Acetamide
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Bromophenyl, methoxybenzyl Acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl Acetamide
  • Triazoles (three nitrogen atoms) enhance metabolic stability, while pyridazinones (six-membered, two nitrogen atoms) introduce a ketone group for polar interactions . Benzothiazoles confer rigidity and lipophilicity due to fused aromatic systems .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethyl group in the target compound enhances water solubility compared to lipophilic substituents (e.g., trifluoromethyl in ) .
  • Hydrogen Bonding: The 3-amino pyrazole group may form hydrogen bonds critical for crystal packing or target engagement .

Preparation Methods

General Approach to Aminopyrazole Synthesis

The synthesis of aminopyrazoles, including 3-aminopyrazoles, commonly involves the condensation of β-ketonitriles with hydrazines. This method is versatile and widely used for regioselective synthesis of pyrazole derivatives with amino substitution at the 3- or 5-position of the pyrazole ring. For example, β-ketonitriles can be prepared from β-ketoesters or related precursors, which then react with hydrazine or substituted hydrazines under reflux in ethanol or other solvents to yield aminopyrazoles.

Preparation of the Pyrazole Core

A typical synthetic route begins with the formation of an appropriate β-ketonitrile intermediate. For instance, 3-oxo-3-(pyrrol-2-yl)propanenitrile reacted with hydrazine hydrate can yield 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, demonstrating the feasibility of forming the pyrazole ring by cyclization of β-ketonitriles with hydrazines.

Introduction of the Acetamide Side Chain

The acetamide moiety linked to the pyrazole nitrogen is generally introduced via nucleophilic substitution or amidation reactions. A common approach involves alkylation of the pyrazole nitrogen with a haloacetamide derivative or coupling of the pyrazole with an acetamide bearing the desired substituent, such as the 2-methoxyethyl group.

For example, the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide involves the preparation of the pyrazole intermediate followed by coupling with 2-methoxyethylamine or its derivatives under controlled conditions.

Typical Reaction Conditions and Reagents

  • Solvents: Ethanol, dichloromethane, ethyl acetate are commonly used solvents.
  • Bases: Triethylamine is frequently employed as an acid scavenger and base.
  • Temperature: Reactions are typically conducted at temperatures ranging from 0 °C to reflux conditions depending on the step.
  • Catalysts: In some cases, catalysts like 4-dimethylaminopyridine (DMAP) or palladium complexes are used to facilitate coupling reactions.

Detailed Preparation Procedure

Stepwise Synthesis Outline

Step Reaction Description Conditions Yield (%) Notes
1 Preparation of β-ketonitrile intermediate Reaction of β-ketoester with cyanoacetate or acetonitrile derivatives, often with acid catalysis or base Moderate to good (26%-45%) Use of n-BuLi at low temperature improves yield
2 Cyclization with hydrazine hydrate to form aminopyrazole Reflux in ethanol with hydrazine hydrate and acetic acid Good yield Formation of 3-amino or 5-amino pyrazoles depending on substitution
3 Alkylation or amidation to introduce N-(2-methoxyethyl)acetamide Reaction of aminopyrazole with 2-methoxyethyl chloroacetamide or via coupling agents in dichloromethane or ethyl acetate with triethylamine 80-95% Use of triethylamine as base; purification by recrystallization

Representative Experimental Details

  • β-Ketonitrile Formation: Treatment of a β-ketoester with trifluoroacetic acid or base-catalyzed reaction with cyanoacetate forms the β-ketonitrile intermediate, which is isolated and purified before cyclization.

  • Cyclization to Aminopyrazole: The β-ketonitrile is reacted with hydrazine hydrate in ethanol under reflux, sometimes in the presence of acetic acid, to promote ring closure and formation of the aminopyrazole ring.

  • Acetamide Coupling: The aminopyrazole nitrogen is alkylated with 2-methoxyethyl chloroacetamide or coupled with 2-methoxyethylamine derivatives using triethylamine in dichloromethane or ethyl acetate at low temperature (0-25 °C). The reaction mixture is stirred for 1-2 hours, then quenched with water. The product is isolated by filtration and purified by recrystallization.

Reaction Monitoring and Characterization

  • Yield and Purity: Yields for the coupling step are typically high (80-95%), with purity confirmed by HPLC (>99%) and melting point determination.

  • Spectroscopic Data: Proton nuclear magnetic resonance (1H NMR) spectra confirm the presence of characteristic pyrazole protons, methoxyethyl signals, and amide protons. Infrared spectroscopy (IR) shows amide carbonyl absorption bands. Mass spectrometry confirms molecular weight.

Research Findings and Optimization

  • The use of n-butyllithium at −60 °C during β-ketonitrile formation significantly improves yield from 26% to 45%, indicating the importance of low-temperature conditions for this sensitive step.

  • Triethylamine is a preferred base for amidation reactions, providing high yields (up to 95%) and facilitating clean product isolation.

  • Microwave irradiation has been applied in related pyrazole amidation reactions, reducing reaction times to minutes and maintaining good yields (~80%).

  • The regioselectivity of amino substitution on the pyrazole ring can be controlled by the choice of starting β-ketonitrile and hydrazine derivatives.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Notes
β-Ketonitrile synthesis β-Ketoester, cyanoacetate, n-BuLi −60 °C to reflux, acid/base catalysis 26-45 Low temperature improves yield
Pyrazole ring formation β-Ketonitrile, hydrazine hydrate Reflux in ethanol, acetic acid Good Regioselective amino substitution
Acetamide coupling Aminopyrazole, 2-methoxyethyl chloroacetamide, triethylamine 0-25 °C, 1-2 h, dichloromethane or ethyl acetate 80-95 High purity, recrystallization purification

Q & A

Basic Research Questions

What are the common synthetic routes for 2-(3-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, analogous chloroacetamide derivatives (e.g., 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . For the target compound, substituting the chloro group with a 3-amino-pyrazole moiety would require optimized reaction conditions (e.g., solvent polarity, temperature) to preserve the amino group’s reactivity. Purification via recrystallization or chromatography is critical to isolate the acetamide product .

How can the purity and structural integrity of this compound be validated?

Standard analytical methods include:

  • 1H/13C NMR : To confirm the presence of the 3-amino-pyrazole ring (δ ~6–8 ppm for aromatic protons) and the methoxyethyl group (δ ~3.3 ppm for OCH3) .
  • FTIR : Peaks at ~1650–1700 cm⁻¹ for the amide C=O stretch and ~3300 cm⁻¹ for N-H (amino group) .
  • HPLC/MS : For purity assessment (>95%) and molecular weight confirmation (e.g., m/z ≈ 239.3 g/mol for C9H14N4O2) .

Advanced Research Questions

What strategies are recommended for resolving crystallographic data discrepancies in this compound?

Crystallographic refinement using programs like SHELXL (via the SHELX suite) is essential. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (λ ~0.7–1.5 Å) to resolve the pyrazole ring’s planar geometry and hydrogen-bonding networks.
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions, such as N–H···O=C (amide) or C–H···N (pyrazole), which influence crystal packing .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for datasets affected by twinning, common in flexible acetamide derivatives .

How does the substitution pattern on the pyrazole ring affect reactivity and biological activity?

  • Reactivity : The 3-amino group enhances nucleophilicity, enabling coupling reactions (e.g., Suzuki-Miyaura for bioconjugation). Compare with methyl-substituted analogs (e.g., 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide), where steric hindrance reduces reaction rates .
  • Biological Activity : The amino group may act as a hydrogen bond donor, enhancing interactions with enzyme active sites. For example, indole-containing acetamides (e.g., 2-(1H-Indol-3-yl)-N-(2-methoxyethyl)acetamide) show antimicrobial activity via receptor binding, suggesting similar mechanisms for the target compound .

What experimental approaches are suitable for studying this compound’s enzyme inhibition potential?

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases).
  • Cellular Uptake Studies : Employ radiolabeled (e.g., ³H/¹⁴C) analogs to track intracellular accumulation, as demonstrated for hepatocyte glucose uptake assays in related pyrazole derivatives .
  • Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict inhibition pathways and guide SAR studies .

How can conflicting spectroscopic data be reconciled during characterization?

  • Contradiction Analysis : Cross-validate NMR shifts with computational tools (e.g., DFT-based NMR prediction via Gaussian). For example, discrepancies in amide proton shifts may arise from solvent polarity or tautomerism in the pyrazole ring .
  • X-ray vs. Solution-State Data : Compare crystallographic bond lengths/angles with solution-phase NOESY/ROESY data to assess conformational flexibility .

Methodological Recommendations

What computational tools are recommended for predicting synthetic pathways?

  • Retrosynthesis AI : Platforms leveraging Pistachio/Bkms_metabolic databases propose one-step routes, such as amide coupling between 3-amino-pyrazole and 2-methoxyethylamine precursors .
  • Feasibility Scoring : Prioritize routes with high plausibility scores (>0.5) and minimal side products .

How to optimize reaction yields for scale-up synthesis?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic acylation steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate nucleophilic substitutions, as shown for chloroacetamide analogs .

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